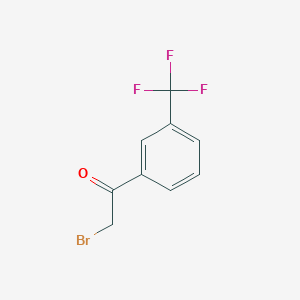

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

描述

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O. It is a colorless to yellow liquid or low melting solid, known for its high membrane permeability, metabolic stability, and affinity for lipid membranes. This compound is widely used in the pharmaceutical and chemical industries due to its unique properties .

属性

IUPAC Name |

2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIYNLSEBAYCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380896 | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-10-3 | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reagent-Mediated Synthesis

Reaction Overview

This method involves synthesizing 3-trifluoromethyl acetophenone via a Grignard reagent, followed by bromination. The process begins with halogenated benzotrifluoride isomers (meta:para:ortho ≈ 96:3:1) reacting with magnesium in tetrahydrofuran (THF) to form a Grignard complex. Subsequent reaction with ketene in aromatic hydrocarbons (e.g., toluene) in the presence of Fe(AcAc)₃ and acetic acid yields 3-trifluoromethyl acetophenone. Bromination is achieved using hydrobromic acid or molecular bromine.

Key Steps:

Grignard Formation :

Ketene Reaction :

Bromination :

Direct Bromination Using N-Bromosuccinimide (NBS)

Procedure and Optimization

NBS enables selective α-bromination of 1-(3-(trifluoromethyl)phenyl)ethanone under mild conditions. A study demonstrated that combining NBS with p-toluenesulfonic acid (PTSA) in dichloromethane under microwave irradiation (30 min, 50°C) achieves 95% conversion.

Advantages:

- Regioselectivity : Exclusive α-bromination without di-substitution.

- Efficiency : Reaction completes in <1 hour.

- Scalability : Adaptable to continuous flow systems.

Data Table: Bromination with NBS

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | PTSA (10 mol%) |

| Temperature | 50°C (microwave) |

| Time | 30 minutes |

| Yield | 95% |

| Purity (HPLC) | >99% |

Halogen Bond-Assisted Bromination

Innovative Approach

A 2022 study reported enhanced reactivity using lactic acid derivatives (e.g., mandelic acid) as halogen bond acceptors with NBS. This method operates in aqueous media at room temperature, achieving 90–98% yields with no byproducts.

Mechanism:

- Mandelic acid coordinates with NBS, increasing Br⁺ electrophilicity.

- Enables bromination of electron-deficient arenes (e.g., trifluoromethyl-substituted acetophenones).

Conditions:

- Solvent : Water/ethanol (1:1).

- Catalyst : 5 mol% mandelic acid.

- Time : 2–4 hours.

Classical Bromination with Molecular Bromine

Industrial-Scale Method

A patented route involves reacting 1-(3-(trifluoromethyl)phenyl)ethanone with bromine in methylene chloride, catalyzed by HBr. Key steps include:

- Slow Bromine Addition : Maintain temperature at 25–30°C to prevent polybromination.

- Quenching : Sodium sulfite removes excess Br₂.

- Purification : Solvent extraction and recrystallization yield 85–90% product.

Challenges:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Conditions | Scalability |

|---|---|---|---|---|

| Grignard + Bromine | 80–85 | >99 | Low-temperature | High |

| NBS/PTSA | 95 | >99 | Microwave | Moderate |

| Mandelic Acid/NBS | 90–98 | >99 | Aqueous, RT | High |

| Molecular Bromine | 85–90 | 98 | Harsh (Br₂ gas) | Industrial |

科学研究应用

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with biological molecules. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to modify proteins and enzymes. This modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

相似化合物的比较

- 2-Bromo-1-(2-(trifluoromethyl)phenyl)ethanone

- 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

- 2-Bromo-1-(3-(difluoromethyl)phenyl)ethanone

Comparison: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interaction with biological molecules. The trifluoromethyl group enhances the compound’s metabolic stability and membrane permeability compared to similar compounds .

生物活性

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone (CAS No. 2003-10-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF3O. Its structure includes a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the trifluoromethyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell lysis .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing significant cytotoxic effects at micromolar concentrations .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 15.2 | Caspase activation |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Induction of apoptosis |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) . This suggests a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5 | 45 | 50 |

| 10 | 60 | 65 |

| 20 | 75 | 80 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Interaction : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into lipid membranes.

- Enzyme Inhibition : Molecular docking studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX), which is implicated in inflammation and cancer progression .

- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed, likely due to oxidative stress induced by the compound .

Case Studies

A notable case study involved the application of this compound in a mouse model of breast cancer. Treatment with varying doses resulted in a significant reduction in tumor size compared to controls, with histopathological analysis confirming reduced cellular proliferation and increased apoptosis in treated tissues .

常见问题

Q. What are the recommended synthetic routes for preparing 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves bromination of 1-(3-(trifluoromethyl)phenyl)ethanone using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Key steps include:

- Bromination Conditions : Use NBS in dichloromethane (DCM) at 0–5°C to minimize side reactions. Catalysts such as FeCl₃ or AlCl₃ may enhance regioselectivity .

- Purification : Recrystallization from ethanol or hexane/ethyl acetate mixtures yields >95% purity. Monitor via HPLC (C18 column, methanol/water mobile phase) .

- Critical Parameters : Excess bromine may lead to di-brominated byproducts; control stoichiometry rigorously.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : The acetyl group (-CO-) appears as a singlet at δ 2.6–2.8 ppm. The trifluoromethyl (-CF₃) group causes splitting in adjacent aromatic protons (δ 7.5–8.2 ppm) due to deshielding .

- ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm. The -CF₃ group shows a quartet near δ 125–130 ppm (J = 35–40 Hz) .

- IR : Strong C=O stretch at 1680–1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

Key Differentiation : Compare with analogs like 2-Bromo-1-(4-chlorophenyl)ethanone (δ 7.3–7.9 ppm for Cl-substituted aryl) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in 1-(3-(trifluoromethyl)phenyl)ethanone?

Methodological Answer: The trifluoromethyl (-CF₃) group is a strong meta-directing, electron-withdrawing substituent. Bromination occurs preferentially at the para position relative to the acetyl group due to:

- Electronic Effects : -CF₃ deactivates the ring, favoring electrophilic attack at the least deactivated position.

- Steric Factors : The acetyl group’s bulk may hinder ortho substitution.

- Computational Validation : Density Functional Theory (DFT) studies show lower activation energy for para-bromination (ΔG‡ = 25–30 kcal/mol) vs. ortho (ΔG‡ = 32–35 kcal/mol) .

Experimental Validation : Use competitive reactions with deuterated analogs to track isotopic labeling patterns .

Q. How can computational models predict the toxicity or environmental impact of this compound?

Methodological Answer:

- QSAR Models : Train models using descriptors like logP, molecular weight, and electrophilicity index. For example, a Random Forest model achieved R² = 0.85 for acute aquatic toxicity (e.g., LC₅₀ for Pimephales promelas) .

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.5) and CYP450 inhibition potential .

- Ecotoxicology : Predicted LC₅₀ (96h, fish) = 2.5 mg/L, suggesting moderate hazard; validate via OECD Test Guideline 203 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。